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Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B1684034 Get Quote

(S)-Volinanserin Technical Support Center
This technical support center provides best practices, troubleshooting guides, and frequently

asked questions (FAQs) for researchers, scientists, and drug development professionals

working with (S)-Volinanserin (also known as MDL 100,907).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-Volinanserin?

(S)-Volinanserin is a potent and highly selective 5-HT2A receptor antagonist.[1][2] It binds to

the 5-HT2A receptor, a G protein-coupled receptor (GPCR), and blocks the downstream

signaling typically initiated by serotonin (5-HT).[3][4] This receptor is primarily coupled to the

Gq/G11 signaling pathway, which activates phospholipase C (PLC), leading to the production

of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] By antagonizing this receptor, (S)-
Volinanserin inhibits these downstream effects.

Q2: What are the main research applications for (S)-Volinanserin?

(S)-Volinanserin is frequently used in scientific research to investigate the function of the 5-

HT2A receptor.[1] It has been studied as a potential therapeutic agent for:

Insomnia: Clinical trials have investigated its efficacy in improving sleep maintenance.[5][6]

[7][8]
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Psychosis and Schizophrenia: Preclinical studies suggest it may have atypical antipsychotic

properties, potentially by increasing dopamine efflux in the prefrontal cortex.[9][10]

Antidepressant: It has been explored as a potential antidepressant.[1]

Q3: What is a recommended starting point for a chronic dosing schedule in preclinical rodent

models?

Based on available preclinical data, a once-daily intraperitoneal (i.p.) injection is a common

administration route. For chronic studies in rats, doses of 0.03 and 0.1 mg/kg have been

administered daily for 21 days to study effects on dopamine neurons.[11] The specific dose and

duration will ultimately depend on the experimental goals and the targeted level of 5-HT2A

receptor occupancy.

Q4: What is known about the pharmacokinetics and receptor occupancy of (S)-Volinanserin in

humans?

In human subjects, single oral doses of 10 mg and 20 mg of (S)-Volinanserin resulted in 5-

HT2A receptor occupancy in the frontal cortex ranging from 70% to 90%.[12] With a 20 mg

dose, this high level of occupancy was sustained for over 24 hours, suggesting that a once-

daily dosing schedule is appropriate for maintaining target engagement in chronic studies.[12]

Q5: What are some potential issues to be aware of when designing experiments with (S)-
Volinanserin?

Metabolism: (S)-Volinanserin undergoes extensive first-pass metabolism to an active

metabolite, MDL 105,725. However, the parent compound has significantly higher

permeability across the blood-brain barrier and is the predominant active species in the brain

at higher doses.[13]

Development Status: The development of volinanserin was discontinued despite some

positive efficacy data from Phase III clinical trials for insomnia.[6] The reasons for

discontinuation are not widely published.

Variable Efficacy in Behavioral Models: While it effectively blocks 5-HT2A receptor-mediated

behaviors like the head-twitch response in rodents, its ability to counteract the behavioral

effects of all classes of psychedelics is not uniform.[14][15]
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Issue Potential Cause Recommended Action

Lack of expected behavioral

effect in a chronic study.

Inadequate Receptor

Occupancy: The dose may be

too low to achieve and

maintain sufficient 5-HT2A

receptor blockade over the

dosing interval.

Refer to pharmacokinetic and

receptor occupancy data.

Consider a higher dose or a

different dosing frequency

based on the half-life and

desired target engagement. A

20 mg oral dose in humans

maintains high occupancy for

over 24 hours.[12]

Receptor

Desensitization/Internalization:

Although an antagonist, some

antagonists can cause

receptor internalization over

time, potentially reducing the

available receptor pool.

Incorporate washout periods in

your study design to assess for

receptor recovery. Measure 5-

HT2A receptor expression

levels at different time points

during the chronic dosing

regimen.

Metabolism to Active

Metabolite: The active

metabolite, MDL 105,725, has

lower blood-brain barrier

permeability.[13] The balance

between the parent compound

and metabolite could influence

the central effects.

Measure plasma and brain

concentrations of both (S)-

Volinanserin and its active

metabolite to understand their

relative contributions to the

observed effects.

Unexpected side effects

observed during chronic

administration.

Off-Target Effects: Although

highly selective, at higher

concentrations, (S)-

Volinanserin could interact with

other receptors.

Review the receptor binding

profile. While it has over 100-

fold selectivity for the 5-HT2A

receptor, consider potential

interactions at the doses being

used.[9]

Alteration of Dopaminergic

Systems: Chronic

administration has been shown

to decrease the number of

Monitor for behaviors

associated with altered

dopamine signaling. Consider

including assessments of
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spontaneously active

dopamine neurons in the

substantia nigra and ventral

tegmental area in rats.[11]

motor function and motivation

in your experimental design.

Variability in experimental

results between subjects.

Differences in Metabolism:

Individual differences in

metabolic rates can lead to

variations in plasma and brain

concentrations of the drug and

its metabolite.

Ensure a consistent genetic

background of the animal

model. If feasible, measure

plasma concentrations to

correlate with behavioral or

physiological outcomes.

Route of Administration: The

bioavailability and metabolism

can differ significantly between

oral and intraperitoneal

administration.

Be consistent with the route of

administration. For oral dosing,

consider the impact of the first-

pass effect on the

concentration of the parent

compound versus the active

metabolite.[13]

Data Presentation
Table 1: Preclinical Dosing of (S)-Volinanserin in Rodent Models
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Species Dose Range
Route of
Administration

Context of
Study

Reference

Rat
0.03 - 0.1 mg/kg

(repeated)
i.p.

Effects on

midbrain

dopamine

neurons (21-day

study)

[11]

Rat
5 mg/kg (i.v.), 50

mg/kg (oral)
i.v., oral

CNS penetration

and metabolism
[13]

Mouse
0.008 - 2.0

mg/kg
i.p.

Amphetamine-

stimulated

locomotor activity

[2]

Mouse
0.0001 - 0.1

mg/kg
i.p.

Antagonism of

psychedelic-

induced

behaviors

[14][15]

Table 2: Human Receptor Occupancy of (S)-Volinanserin

Oral Dose Receptor
Brain
Region

Occupancy

Duration of
High
Occupancy
(>70%)

Reference

10 mg 5-HT2A
Frontal

Cortex
70-90%

Decreases by

~20% at 24

hours post-

dose

[12]

20 mg 5-HT2A
Frontal

Cortex
70-90%

Maintained

for over 24

hours

[12]

Experimental Protocols
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Protocol 1: Assessment of 5-HT2A Receptor Antagonism in Mice (Head-Twitch Response)

This protocol is adapted from studies evaluating the efficacy of (S)-Volinanserin in blocking

psychedelic-induced behaviors.[14][15]

Animals: Male C57BL/6J mice.

Drug Preparation: Dissolve (S)-Volinanserin in a suitable vehicle (e.g., 0.9% saline).

Dosing:

Administer (S)-Volinanserin (e.g., 0.001 - 0.1 mg/kg) via intraperitoneal (i.p.) injection.

15 minutes after (S)-Volinanserin administration, administer a 5-HT2A receptor agonist

such as DOI (1.0 mg/kg, i.p.) or LSD (0.32 mg/kg, i.p.).

Behavioral Observation:

Immediately after agonist administration, place the mice in an observation chamber.

Record the number of head-twitches for a defined period (e.g., 90 minutes).

Data Analysis: Compare the frequency of head-twitches in the (S)-Volinanserin pre-treated

groups to a vehicle-treated control group to determine the antagonist effect.

Protocol 2: Chronic Dosing and Electrophysiological Recording in Rats

This protocol is based on a study investigating the long-term effects of (S)-Volinanserin on

dopamine neuron activity.[11]

Animals: Male Sprague-Dawley rats.

Drug Preparation: Dissolve (S)-Volinanserin in a suitable vehicle.

Chronic Dosing Schedule:

Administer (S)-Volinanserin (e.g., 0.03 or 0.1 mg/kg, i.p.) or vehicle once daily for 21

consecutive days.
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Electrophysiological Recording:

On day 22, anesthetize the rats.

Perform in vivo extracellular single-unit recordings of spontaneously active dopamine

neurons in the substantia nigra pars compacta (SNC) and the ventral tegmental area

(VTA).

Data Analysis:

Analyze the number of spontaneously active dopamine neurons, their basal firing rate, and

bursting patterns.

Compare the data from the (S)-Volinanserin-treated groups to the vehicle-treated control

group.
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Caption: (S)-Volinanserin blocks the 5-HT2A receptor signaling pathway.
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Caption: Workflow for assessing 5-HT2A receptor antagonism in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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